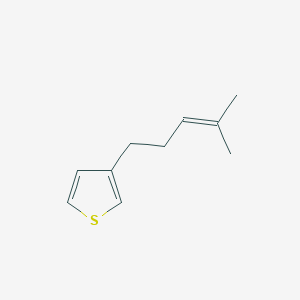
3-(4-Methylpent-3-enyl)thiophene
Overview
Description
3-(4-Methylpent-3-enyl)thiophene is an organic compound belonging to the class of heteroaromatic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring containing one sulfur atom. This particular compound is notable for its unique structure, which includes a methylpent-3-enyl side chain attached to the thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 3-(4-Methylpent-3-enyl)thiophene, typically involves various condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. These reactions often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and α-methylene carbonyl compounds .
Industrial Production Methods: Industrial production of thiophene derivatives may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized based on the desired product and its applications .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methylpent-3-enyl)thiophene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
3-(4-Methylpent-3-enyl)thiophene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 3-(4-Methylpent-3-enyl)thiophene involves its interaction with various molecular targets and pathways. For instance, its biological activities may be attributed to its ability to interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or reducing inflammation .
Comparison with Similar Compounds
Thiophene: The parent compound, a simple five-membered ring with one sulfur atom.
2-Methylthiophene: A thiophene derivative with a methyl group at the 2-position.
3-Methylthiophene: Similar to 2-methylthiophene but with the methyl group at the 3-position.
Uniqueness: 3-(4-Methylpent-3-enyl)thiophene is unique due to its specific side chain, which imparts distinct chemical and physical properties.
Properties
CAS No. |
62469-65-2 |
|---|---|
Molecular Formula |
C10H14S |
Molecular Weight |
166.29 g/mol |
IUPAC Name |
2-(4-methylpent-3-enyl)thiophene |
InChI |
InChI=1S/C10H14S/c1-9(2)5-3-6-10-7-4-8-11-10/h4-5,7-8H,3,6H2,1-2H3 |
InChI Key |
LQQIHRRLQQGJJT-UHFFFAOYSA-N |
SMILES |
CC(=CCCC1=CSC=C1)C |
Canonical SMILES |
CC(=CCCC1=CC=CS1)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














